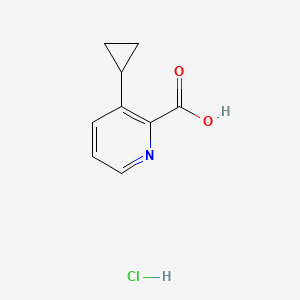

3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride

Description

3-Cyclopropylpyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid group at the 2-position, neutralized as a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name |

3-cyclopropylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-7(6-3-4-6)2-1-5-10-8;/h1-2,5-6H,3-4H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHGBLDXWFAANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375274-08-9 | |

| Record name | 3-cyclopropylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride typically involves the cyclopropylation of pyridine-2-carboxylic acid. The reaction conditions often include the use of cyclopropyl halides and a base to facilitate the cyclopropylation process . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions:

| Type of Reaction | Description |

|---|---|

| Oxidation | Converts to carboxylic acids or ketones using agents like potassium permanganate. |

| Reduction | Can be reduced to alcohols or amines using lithium aluminum hydride. |

| Substitution | Undergoes nucleophilic substitution with halides or amines under acidic or basic conditions. |

Biology

Research indicates that derivatives of 3-Cyclopropylpyridine-2-carboxylic acid exhibit notable biological activities:

- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases such as cancer and neurodegenerative disorders .

- Cytotoxicity and Anti-cancer Properties: Studies have shown that pyridine derivatives can selectively target cancer cells, sparing normal cells. The incorporation of carboxylic acid groups enhances interactions with DNA, improving cytotoxic potential against tumor cells .

Medicine

The compound is under investigation for its therapeutic applications:

- Nicotinic Acetylcholine Receptor Modulation: Compounds similar to 3-Cyclopropylpyridine-2-carboxylic acid have been explored as partial agonists for nicotinic receptors, showing promise in the development of novel antidepressants .

- Lead Optimization in Drug Development: Its structure has been optimized in drug discovery processes, particularly for developing inhibitors against various targets like proteases involved in malaria .

Case Studies

-

Antioxidant Properties:

- A study demonstrated that compounds with carboxylic acid functionalities showed significant antioxidant effects in vitro, suggesting their potential use in formulations aimed at reducing oxidative damage.

-

Cytotoxicity Testing:

- In vitro assays on cancer cell lines revealed that derivatives of 3-Cyclopropylpyridine-2-carboxylic acid exhibited selective cytotoxicity, indicating their potential as anti-cancer agents.

- Nicotinic Receptor Research:

Mechanism of Action

The mechanism of action of 3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features—a pyridine core with substituents at the 2- and 3-positions—are shared with several derivatives in the evidence. Below is a comparative analysis:

Key Observations :

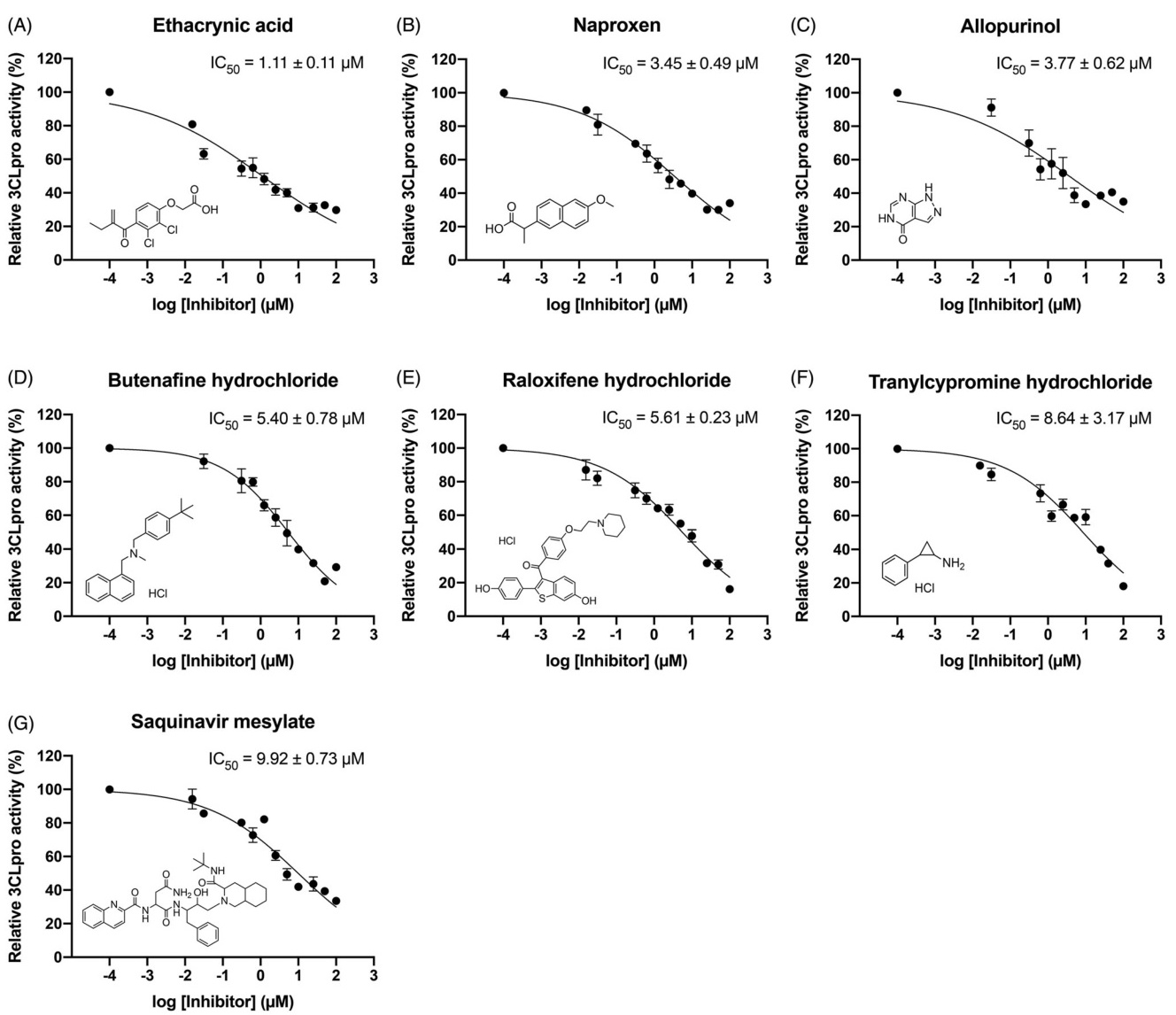

- Bioactivity : Unlike berberine hydrochloride or yohimbine hydrochloride—which have well-documented therapeutic roles—the target compound’s biological activity remains uncharacterized in the evidence. However, pyridine-carboxylic acid derivatives are often explored as enzyme inhibitors (e.g., SARS-CoV-2 3CLpro inhibitors like tranilcypromine hydrochloride ).

Physicochemical Properties and Solubility

Hydrochloride salts generally improve aqueous solubility, critical for bioavailability. For example:

- Cetylpyridinium chloride (a quaternary ammonium salt): High solubility in water; used as a topical antiseptic .

- LY2409881 hydrochloride : A cyclopropylamide-containing compound with enhanced solubility for in vivo studies .

The target compound’s cyclopropyl group may reduce solubility compared to smaller substituents (e.g., methyl) but improve binding affinity to hydrophobic enzyme pockets.

Biological Activity

3-Cyclopropylpyridine-2-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound 3-Cyclopropylpyridine-2-carboxylic acid hydrochloride features a pyridine ring substituted with a cyclopropyl group and a carboxylic acid functional group. The presence of the carboxylic acid moiety is significant as it often enhances the compound's solubility and biological reactivity.

1. Antioxidant Activity

Research indicates that carboxylic acids, including derivatives like 3-Cyclopropylpyridine-2-carboxylic acid, exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that compounds with carboxylic acid functionalities can scavenge free radicals effectively, providing protective effects against cellular damage .

3. Cytotoxicity and Anti-cancer Properties

The cytotoxic effects of pyridine derivatives have been explored in various cancer cell lines. For instance, similar compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is often attributed to the ability of these compounds to interfere with critical cellular processes such as DNA replication and repair . In particular, the incorporation of carboxylic acid groups has been linked to improved interactions with DNA, enhancing the cytotoxic potential against tumor cells .

Case Study 1: Interaction with Bovine Serum Albumin (BSA)

A study investigated the binding interactions of ruthenium complexes containing carboxylic acid functionalities with BSA. These interactions were assessed using fluorescence spectroscopy, revealing that such complexes could quench the intrinsic fluorescence of BSA in a static quenching mode. This suggests potential implications for drug delivery systems where albumin serves as a transport protein .

Case Study 2: Antioxidant Efficacy

Research on various carboxylic acids has shown differing antioxidant capacities based on structural variations. For example, certain derivatives demonstrated superior free radical scavenging abilities compared to standard antioxidants like vitamin C. This highlights the importance of molecular structure in determining biological activity .

Data Table: Biological Activity Overview

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integration (e.g., characteristic δ 0.5–1.5 ppm for cyclopropane protons) and carboxylic acid proton absence (due to HCl salt formation) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic chlorine patterns .

- HPLC Purity Analysis : Use C18 columns with 0.1% TFA in water/acetonitrile gradients; retention times should align with reference standards .

How can researchers resolve contradictions in reported receptor binding affinities of 3-cyclopropylpyridine-2-carboxylic acid derivatives?

Advanced Research Question

Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or receptor isoform variability.

Experimental Design :

- Perform competitive binding assays under standardized buffer conditions (e.g., PBS pH 7.4, 25°C) with radiolabeled ligands (e.g., [³H]-ligands) .

- Validate using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) to exclude method-specific artifacts .

- Conduct molecular docking studies to correlate binding modes with affinity data, leveraging X-ray crystallography of receptor-ligand complexes if available .

What strategies optimize the stability of 3-cyclopropylpyridine-2-carboxylic acid hydrochloride in aqueous buffers for biological assays?

Advanced Research Question

The compound’s ester or amide derivatives may hydrolyze under physiological conditions.

Methodological Approach :

- pH Control : Stabilize the hydrochloride salt in buffers pH 2.0–4.0 to prevent free base precipitation .

- Lyophilization : Store as a lyophilized powder at -20°C; reconstitute in degassed solvents to minimize oxidation .

- Degradation Kinetics : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products (e.g., cyclopropane ring-opening adducts) .

How does the cyclopropane ring conformation influence the biological activity of 3-cyclopropylpyridine-2-carboxylic acid hydrochloride?

Advanced Research Question

The ring’s strain and substituent orientation modulate interactions with hydrophobic receptor pockets.

Structural Analysis :

- X-ray Crystallography : Resolve the compound’s crystal structure to determine dihedral angles between the pyridine and cyclopropane moieties .

- SAR Studies : Synthesize analogs with methyl/fluoro substituents on the cyclopropane ring and compare IC₅₀ values in enzyme inhibition assays .

What are the safety protocols for handling 3-cyclopropylpyridine-2-carboxylic acid hydrochloride in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during synthesis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

How can computational modeling predict the metabolic pathways of 3-cyclopropylpyridine-2-carboxylic acid hydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.